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Compound of Interest

Compound Name: (3-Aminobenzyl)diethylamine

Cat. No.: B1274826 Get Quote

An In-depth Technical Guide to (3-Aminobenzyl)diethylamine

Introduction
(3-Aminobenzyl)diethylamine, also known as 3-(diethylaminomethyl)aniline, is an organic

compound featuring both a primary aromatic amine and a tertiary aliphatic amine functional

group. This unique structure makes it a valuable building block in medicinal chemistry and

materials science. As a fragment molecule, it serves as a crucial scaffold for molecular linking,

expansion, and modification in the development of novel compounds[1]. This guide provides a

comprehensive overview of its physical and chemical properties, experimental protocols for its

synthesis and analysis, and logical workflows relevant to its characterization.

Chemical and Physical Properties
The properties of (3-Aminobenzyl)diethylamine have been determined through a combination

of experimental measurements and computational predictions.

Table 1: Compound Identifiers
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Identifier Value Source

CAS Number 27958-97-0 [2]

Molecular Formula C₁₁H₁₈N₂ [2]

Molecular Weight 178.27 g/mol [2]

IUPAC Name 3-(diethylaminomethyl)aniline [3]

SMILES CCN(CC)CC1=CC(=CC=C1)N [3]

InChI

InChI=1S/C11H18N2/c1-3-

13(4-2)9-10-6-5-7-11(12)8-

10/h5-8H,3-4,9,12H2,1-2H3

[3]

| InChIKey | VGVXOXSRINSIFO-UHFFFAOYSA-N |[3] |

Table 2: Physical and Chemical Data

Property Value Notes Source

Physical Form Solid --- [2]

Boiling Point 167-168 °C at 42 Torr [2]

Density 0.983 ± 0.06 g/cm³ Predicted [2]

pKa 9.82 ± 0.25 Predicted [2]

| XlogP | 1.4 | Predicted |[3] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 179.15428 141.6

[M+Na]⁺ 201.13622 147.5

[M-H]⁻ 177.13972 146.0

[M]⁺ 178.14645 141.3

Data calculated using CCSbase and sourced from PubChem.[3]

Spectroscopic Analysis
While specific spectra for (3-Aminobenzyl)diethylamine are not widely published, its

characteristic structural features allow for a detailed prediction of its spectral properties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks

corresponding to its functional groups. The primary aromatic amine (Ar-NH₂) should produce

two N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] An N-H bending vibration for the

primary amine is expected between 1650-1580 cm⁻¹.[4] The aromatic ring will show C=C

stretching vibrations from 1600-1400 cm⁻¹ and C-H stretching above 3000 cm⁻¹.[5] The

aliphatic C-N bond of the diethylamino group should exhibit a stretching vibration in the

1250–1020 cm⁻¹ range.[4] The tertiary amine itself will not show an N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be complex. Protons on the aromatic ring would appear in

the aromatic region (~6.5-7.5 ppm). The benzylic CH₂ protons adjacent to the tertiary

amine would likely be a singlet around 3.5-4.0 ppm. The ethyl groups would show a

quartet (CH₂) and a triplet (CH₃) in the aliphatic region, likely around 2.5 ppm and 1.0

ppm, respectively. The NH₂ protons of the primary amine would appear as a broad singlet.

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic

carbon, and the two different carbons of the ethyl groups.

Mass Spectrometry (MS): Electron ionization (EI) would likely lead to fragmentation. A

common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond,
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which would result in a prominent ion corresponding to the diethylaminomethyl cation

[CH₂N(CH₂CH₃)₂]⁺.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (3-
Aminobenzyl)diethylamine are outlined below.

Protocol 1: Synthesis via Reductive Amination of 3-
Aminobenzaldehyde
This protocol describes a common method for synthesizing benzylamines by the reductive

amination of a corresponding aldehyde.

Methodology:

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in a

suitable solvent such as methanol or dichloromethane (DCM).

Amine Addition: Add diethylamine (1.1 eq) to the solution. If the amine is added as a salt

(e.g., diethylamine hydrochloride), a non-nucleophilic base like triethylamine (TEA) should be

added to liberate the free amine.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the intermediate imine/enamine. The reaction can be monitored by Thin Layer

Chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium

borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to

control the reaction temperature. STAB is often preferred as it is milder and more selective.

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24

hours, or until TLC analysis indicates the complete consumption of the starting material.

Workup: Quench the reaction by the slow addition of water. If DCM was used as the solvent,

separate the organic layer. If methanol was used, remove it under reduced pressure and

then extract the aqueous residue with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield pure (3-
Aminobenzyl)diethylamine.

Protocol 2: Analytical Characterization by GC-MS
This protocol outlines a standard method for confirming the identity and purity of the

synthesized (3-Aminobenzyl)diethylamine using Gas Chromatography-Mass Spectrometry

(GC-MS).

Methodology:

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile

organic solvent such as ethyl acetate or methanol.

GC Instrument Setup:

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-

624).[6][7]

Carrier Gas: Use helium or nitrogen as the carrier gas at a constant flow rate.

Injector: Set the injector temperature to 250°C.

Oven Program: Begin with an initial oven temperature of ~60°C, hold for 2 minutes, then

ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280°C.

MS Instrument Setup:

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

Detector: Set the detector (e.g., Flame Ionization Detector or Mass Spectrometer)

temperature to 280°C.[7]

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1274826?utm_src=pdf-body
https://www.benchchem.com/product/b1274826?utm_src=pdf-body
https://www.benchchem.com/product/b1274826?utm_src=pdf-body
https://www.semanticscholar.org/paper/Determination-of-Diethylamine-and-Triethylamine-Deshpande-Yamgar/9f501850af05c6212b39d9ae121950abecba2155
https://www.researchgate.net/publication/289261967_Determination_of_diethylamine_and_triethylamine_quantitatively_using_GC-headspace_chromatography
https://www.researchgate.net/publication/289261967_Determination_of_diethylamine_and_triethylamine_quantitatively_using_GC-headspace_chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: Analyze the resulting chromatogram to determine the retention time and

purity of the compound. Analyze the mass spectrum of the corresponding peak to confirm

the molecular weight and fragmentation pattern, comparing it against predicted values.

Mandatory Visualizations
The following diagrams illustrate key workflows for the synthesis and analysis of (3-
Aminobenzyl)diethylamine.
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Synthesis Workflow
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Caption: Synthesis via Reductive Amination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1274826?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow
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Caption: Characterization Workflow using GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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